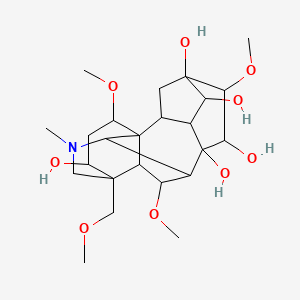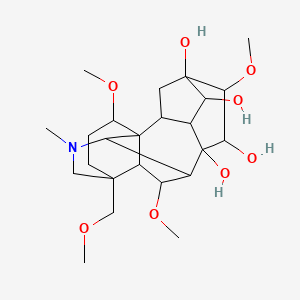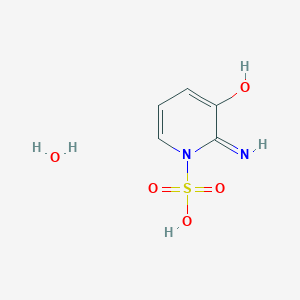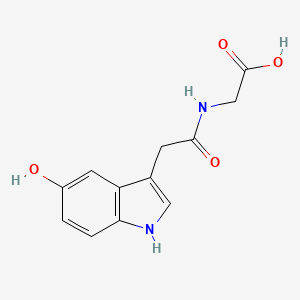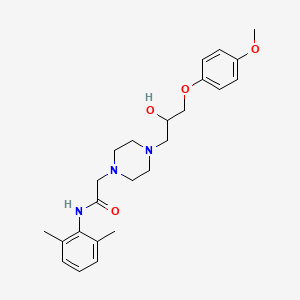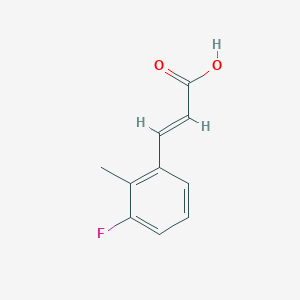
3-Fluoro-2-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated cinnamic acid derivatives, including methods that could potentially be adapted for 3-Fluoro-2-methylcinnamic acid, involves various strategies. One approach is the biocatalytic synthesis, which has been applied to synthesize 2-fluoro-3-hydroxypropionic acid, highlighting the potential for environmentally friendly methods to introduce fluorine into organic molecules (Wei Liu et al., 2022). Another method involves the use of strongly acidic cationic exchange resin as a catalyst for the esterification of fluorocinnamic acid derivatives, indicating a cost-efficient and scalable approach for the synthesis of such compounds (C. Si, 2004).
Molecular Structure Analysis
Fluorine's introduction to organic compounds significantly affects their molecular structure due to its electronegativity and small size. For instance, the study on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid provides insights into how fluorine substitution influences molecular and crystal structures, as determined by NMR spectroscopy and X-ray crystallography (P. Barili et al., 2001). These structural modifications can alter physical and chemical properties, affecting solubility, stability, and reactivity.
Chemical Reactions and Properties
Fluorinated compounds, including 3-Fluoro-2-methylcinnamic acid, undergo unique chemical reactions owing to the fluorine atom's influence. The presence of fluorine can enhance the molecule's reactivity towards nucleophilic substitution, electrophilic addition, and other reaction types. Research on fluorinated cyclohexenyl nucleic acid analogs, for example, highlights the potential of fluorinated compounds for use in biologically relevant chemical transformations (P. Seth et al., 2012).
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Drug Development
Fluorinated compounds, like 3-Fluoro-2-methylcinnamic acid, are often explored in pharmaceutical research due to the unique properties that fluorine atoms can impart to organic molecules. These properties include increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. For example, Delafloxacin, a novel fluoroquinolone, shows enhanced bactericidal activity under acidic conditions, which might be advantageous against resistant bacterial strains (Jorgensen et al., 2018).
Fluorescent Chemosensors
Derivatives of cinnamic acid, particularly those modified with functional groups like fluorine, could be utilized in the development of fluorescent chemosensors. These chemosensors can detect various ions or molecules, offering applications in biological, environmental, and chemical analysis. For instance, 4-Methyl-2,6-diformylphenol-based compounds have been developed to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity (Roy, 2021).
Photodynamic Therapy (PDT)
Compounds similar to 3-Fluoro-2-methylcinnamic acid might find applications in PDT, where they could serve as photosensitizers to treat various diseases, including cancers and skin conditions. Methyl aminolevulinate, for example, has shown efficacy in PDT for treating non-melanoma skin cancer and precursor lesions (Foley, 2003).
Antioxidant and Biological Activities
Fluorinated cinnamic acid derivatives could exhibit significant antioxidant and biological activities due to their structural features. These activities can be crucial for developing new therapeutic agents targeting oxidative stress-related diseases. Studies on caffeic acid and its derivatives have highlighted their potential antioxidant, anti-inflammatory, and antimicrobial properties, which could be relevant for similar fluorinated derivatives (Jiang et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLRLIWXWVPES-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylcinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

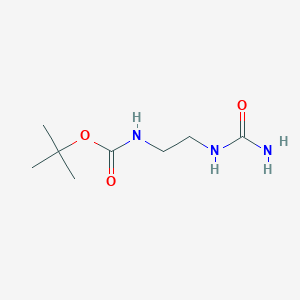
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
